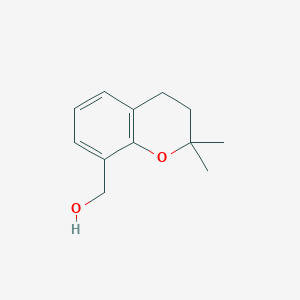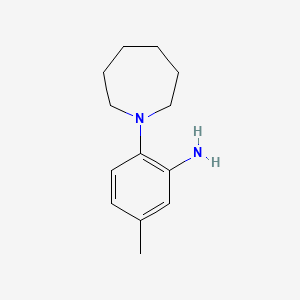
2-(1-Azepanyl)-5-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- 2-(1-Azepanyl)-5-methylaniline is a chemical compound with the molecular formula C<sub>8</sub>H<sub>13</sub>N .
- It belongs to the class of anilines , which are aromatic amines.
- The compound contains an azepane ring (a seven-membered saturated heterocycle) and a methyl group attached to the aromatic ring.
Synthesis Analysis
- The synthesis of this compound involves the reaction of an appropriate precursor with aniline or its derivatives.
- Detailed synthetic routes and conditions would require further investigation.
Molecular Structure Analysis
- The molecular structure consists of an aromatic ring with a methyl group and an azepane ring attached.
- The azepane ring provides a seven-membered saturated ring system.
Chemical Reactions Analysis
- Specific chemical reactions involving 2-(1-Azepanyl)-5-methylaniline would depend on the functional groups present.
- Further research is needed to explore its reactivity.
Physical And Chemical Properties Analysis
- Density : Approximately 1.1 g/cm³
- Boiling Point : Around 341.0 °C
- Solubility : Soluble in organic solvents
- Melting Point : Not specified
科学的研究の応用
-
- Application : Bioremediation
- Method : Studies have focused on isolating bacteria capable of degrading chloroaniline compounds for bioremediation purposes.
- Results : A study identified a Pseudomonas sp. strain capable of degrading 3,4-dichloroaniline, a compound similar in structure to 4-(1-Azepanyl)-3-chloroaniline, using it as the sole carbon source.
-
- Application : Synthesis of various compounds
- Method : Research has been conducted on the formation of chloroaniline derivatives and their interactions with other chemicals.
- Results : One study explored the formation of 4-chloroaniline, a derivative, during the interaction of sodium hypochlorite and chlorhexidine.
Safety And Hazards
- The compound may cause skin irritation and eye irritation .
- It is harmful if swallowed , in contact with skin, or if inhaled.
- Proper precautions should be taken during handling.
将来の方向性
- Future research could explore the compound’s applications in pharmaceuticals, materials science, or other fields.
- Investigate potential derivatives or modifications for improved properties.
Remember that this analysis is based on available information, and further research is essential for a comprehensive understanding. If you need more specific details, consider consulting scientific literature or experts in the field. 🌟
特性
IUPAC Name |
2-(azepan-1-yl)-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-6-7-13(12(14)10-11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLPCAGRAZIKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Azepanyl)-5-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

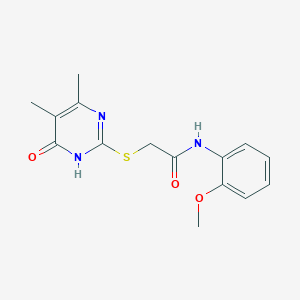
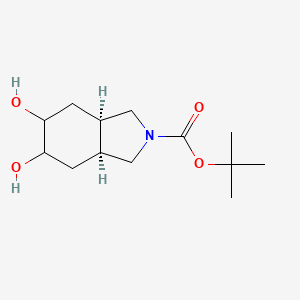
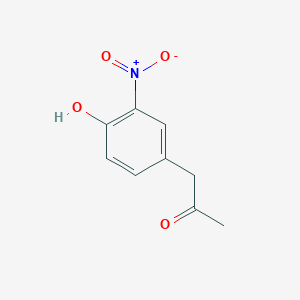
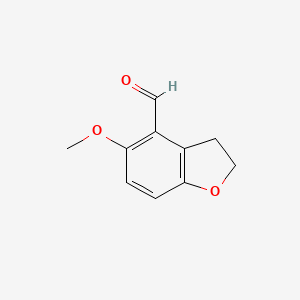
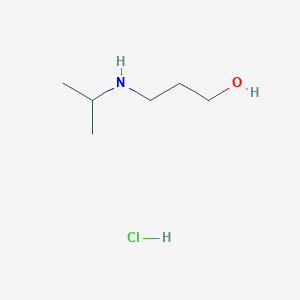
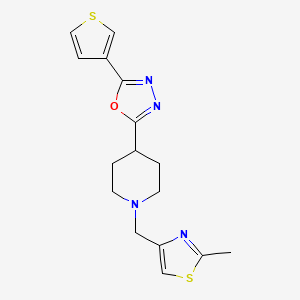
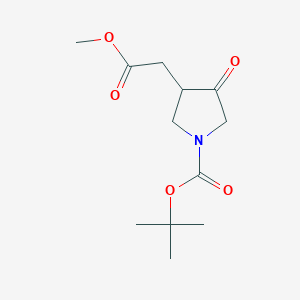
![3-Cyclobutyl-6-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2475978.png)
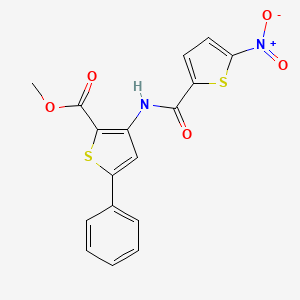
![1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2475982.png)
![Methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2475983.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475984.png)
![2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2475986.png)
